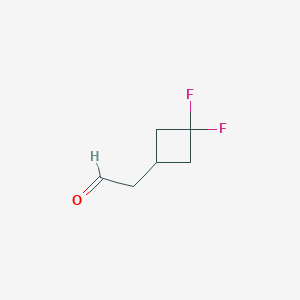

2-(3,3-Difluorocyclobutyl)acetaldehyde

Description

Properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-5(4-6)1-2-9/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKBNRQSAKCDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-(3,3-difluorocyclobutyl)acetaldehyde: A Key Building Block for Novel Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(3,3-difluorocyclobutyl)acetaldehyde, a valuable building block for modern drug discovery. The strategic incorporation of the 3,3-difluorocyclobutyl motif offers a compelling alternative to traditional bioisosteres, enhancing metabolic stability and modulating physicochemical properties. This document outlines a robust and logical synthetic pathway, from readily accessible precursors to the target aldehyde. Furthermore, it establishes a full suite of analytical methodologies—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to ensure the structural integrity and purity of the final compound. The protocols and insights presented herein are designed to empower researchers and drug development professionals to confidently synthesize and utilize this promising scaffold in their therapeutic programs.

Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the selective incorporation of fluorine atoms into lead compounds is a cornerstone strategy for optimizing drug-like properties.[1][2] The gem-difluoromethylene (CF₂) group, in particular, has garnered significant attention as a lipophilic bioisostere of carbonyl and ether functionalities.[1][3] Its introduction into sp³-rich carbocyclic frameworks, such as the cyclobutane ring, generates scaffolds that are both conformationally restricted and metabolically robust, characteristics highly sought after in novel chemical entities.[3]

The 3,3-difluorocyclobutane moiety offers a unique combination of polarity, lipophilicity, and metabolic stability, making it an attractive component for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The target molecule of this guide, 2-(3,3-difluorocyclobutyl)acetaldehyde, is a bifunctional building block that leverages these benefits. It provides a reactive aldehyde handle for subsequent chemical elaboration while carrying the advantageous difluorocyclobutyl core. Notably, this scaffold has been identified as a key intermediate for developing myosin inhibitors, which have potential applications in the treatment of hypertrophic cardiomyopathy, highlighting its direct relevance to current therapeutic research.[4]

Retrosynthetic Analysis and Strategy

A robust synthesis relies on a logical and efficient pathway from accessible starting materials. Our retrosynthetic strategy for 2-(3,3-difluorocyclobutyl)acetaldehyde identifies key disconnections that lead back to a practical starting point.

The primary disconnection is the aldehyde functionality, which can be reliably formed via the mild oxidation of a primary alcohol. This approach avoids the common pitfalls of aldehyde synthesis, such as over-oxidation or side reactions. This leads us to the key intermediate, 2-(3,3-difluorocyclobutyl)ethanol . This alcohol, in turn, can be accessed through the reduction of the corresponding carboxylic acid or its ester derivative, 2-(3,3-difluorocyclobutyl)acetic acid .[5] The acetic acid represents a stable precursor that can be synthesized and purified on a multigram scale. The most logical precursor to this acid is 3,3-difluorocyclobutane carboxylic acid , a known compound that can be prepared in a straightforward, three-step synthesis.[6] This multi-step approach ensures high purity at each stage and is amenable to scale-up.

Caption: Retrosynthetic pathway for 2-(3,3-difluorocyclobutyl)acetaldehyde.

Detailed Synthetic Protocol

The forward synthesis is designed as a three-stage process involving homologation, reduction, and oxidation. Each step is optimized for yield, purity, and operational simplicity. The causality behind reagent selection is critical: we choose methods that are both high-yielding and compatible with the fluorinated scaffold, minimizing potential side reactions like elimination.

Caption: Forward synthesis workflow from precursor to the target aldehyde.

Protocol 1: Synthesis of 2-(3,3-difluorocyclobutyl)acetic acid

This step employs the Arndt-Eistert homologation, a reliable method for extending a carboxylic acid by one methylene unit.

-

Acid Chloride Formation: To a solution of 3,3-difluorocyclobutane carboxylic acid (1.0 eq) in dichloromethane (DCM, 2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

-

Diazoketone Formation: Dissolve the crude acid chloride in dry diethyl ether (1 M). At 0 °C, add a freshly prepared ethereal solution of diazomethane (~3 eq) dropwise until a persistent yellow color is observed. Stir for 3 hours at 0 °C. Safety Note: Diazomethane is toxic and explosive; perform this step in a well-ventilated fume hood behind a blast shield.

-

Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (2.0 eq). Add the diazoketone solution dropwise at -25 °C. Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel chromatography to yield 2-(3,3-difluorocyclobutyl)acetic acid.

Protocol 2: Reduction to 2-(3,3-difluorocyclobutyl)ethanol

A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is chosen for its efficacy in reducing carboxylic acids directly to primary alcohols.

-

Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF, 1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2-(3,3-difluorocyclobutyl)acetic acid (1.0 eq) in anhydrous THF dropwise.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up: Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Stir vigorously for 30 minutes until a white precipitate forms.

-

Purification: Filter the solid through a pad of Celite®, washing with THF. Concentrate the filtrate under reduced pressure. The resulting crude alcohol, 2-(3,3-difluorocyclobutyl)ethanol, is often of sufficient purity for the next step, or can be further purified by distillation or chromatography.

Protocol 3: Oxidation to 2-(3,3-difluorocyclobutyl)acetaldehyde

Dess-Martin Periodinane (DMP) is the oxidant of choice here. Its mild, non-acidic, and anhydrous conditions are ideal for converting primary alcohols to aldehydes while minimizing the risk of over-oxidation to the carboxylic acid.

-

Reaction Setup: To a solution of 2-(3,3-difluorocyclobutyl)ethanol (1.0 eq) in anhydrous DCM (0.5 M) at room temperature, add solid DMP (1.2 eq) in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to quench residual DMP). Stir vigorously for 15 minutes until the layers are clear.

-

Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Final Product Isolation: Filter and carefully concentrate the solvent at low temperature and reduced pressure to avoid volatilization of the product. The resulting 2-(3,3-difluorocyclobutyl)acetaldehyde should be stored under an inert atmosphere at low temperature due to the inherent instability of many aldehydes.

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized 2-(3,3-difluorocyclobutyl)acetaldehyde. The following data are predicted based on the known spectral properties of aldehydes and fluorinated cyclobutanes.[7][8][9]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈F₂O | - |

| Molecular Weight | 134.12 g/mol | [4][10] |

| Boiling Point (est.) | 145.5 ± 10.0 °C at 760 mmHg | [11] |

| Appearance | Colorless liquid (predicted) | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 9.75 | t | J = 2.5 Hz | -CH O |

| 2.80 - 2.65 | m | - | -CH ₂-CHO | |

| 2.55 - 2.40 | m | - | Ring CH ₂ | |

| 2.35 - 2.20 | m | - | Ring CH ₂ | |

| 2.20 - 2.05 | m | - | Ring CH | |

| ¹³C NMR | 201.5 | t | ²J(C,H) ≈ 25 Hz | C HO |

| 75.0 | t | ¹J(C,F) ≈ 250 Hz | C F₂ | |

| 51.0 | s | - | C H₂-CHO | |

| 34.0 | t | ²J(C,F) ≈ 22 Hz | Ring C H₂ | |

| 31.5 | s | - | Ring C H | |

| ¹⁹F NMR | -95 to -110 | s | - | CF ₂ |

Rationale for Predictions: The aldehyde proton is expected far downfield (~9.7 ppm) and will appear as a triplet due to coupling with the adjacent CH₂ group. The CF₂ carbon in the ¹³C NMR spectrum will be a characteristic triplet with a large one-bond C-F coupling constant. The ¹⁹F NMR should show a single resonance as both fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups, especially the aldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2830 - 2810 | Medium | Aldehyde C-H Stretch |

| 2730 - 2710 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1735 - 1720 | Strong, Sharp | Aldehyde C=O Stretch |

| 1300 - 1050 | Strong | C-F Stretch |

Rationale for Predictions: The definitive signals for an aldehyde are the strong carbonyl (C=O) stretch and the pair of medium-intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.[9] The presence of both is a highly reliable indicator of the aldehyde functionality.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.

| Ion | Calculated m/z |

| [M+H]⁺ | 135.0615 |

| [M+Na]⁺ | 157.0434 |

Predicted Fragmentation: Under electron ionization (EI-MS), the molecular ion at m/z = 134 would be expected. Key fragmentation pathways would likely include the loss of the formyl radical (•CHO, -29 Da) and cleavage of the cyclobutane ring.

Summary and Future Outlook

This guide has detailed a logical and reliable pathway for the synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde, a building block of significant interest to the medicinal chemistry community. By following a carefully planned retrosynthetic route, the target compound can be prepared in three main stages from an accessible fluorinated precursor. The comprehensive characterization protocol, leveraging NMR, IR, and MS, provides a robust framework for verifying the structure and ensuring the high purity required for drug discovery applications.

The availability of this and related 3,3-difluorocyclobutyl building blocks opens the door for systematic exploration of this scaffold in lead optimization programs. Its unique physicochemical properties make it a valuable tool for enhancing metabolic stability, modulating lipophilicity, and exploring new chemical space. As the demand for novel, sp³-rich, and metabolically resilient drug candidates continues to grow, the strategic use of 2-(3,3-difluorocyclobutyl)acetaldehyde is poised to make a significant impact on the development of next-generation therapeutics.

References

-

Fartaria, R., Pustovalov, E., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry. Available from: [Link]

-

Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657–662. Available from: [Link]

-

Jebri, S., Sandford, G., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Available from: [Link]

-

Chemdad Co., Ltd. 2-(3,3-difluorocyclobutyl)acetaldehyde. Available from: [Link]

-

Huasihang. (2024). 2-(3,3-difluorocyclobutyl)acetaldehyde Physical and Chemical Properties. Available from: [Link]

-

Haufe, G., & Shlomi, L. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243843). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). Available from: [Link]

-

ResearchGate. FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom)... Available from: [Link]

-

Villalta-Cerdas, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubChem. 2-(3,3-Difluorocyclobutyl)acetic acid. Available from: [Link]

-

PubChem. 2-(2,2-Difluoro-1-methylcyclopropyl)acetaldehyde. Available from: [Link]

-

NIST WebBook. Acetaldehyde. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0060303). Available from: [Link]

-

Proactive Molecular Research. 2-(3.3-difluorocyclobutyl)acetaldehyde. Available from: [Link]

-

PubChem. Fluoroacetaldehyde. Available from: [Link]

-

NIST WebBook. Acetaldehyde IR Spectrum. Available from: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

The Rockefeller University. Mass Spectrometry of Involatile Material. Available from: [Link]

-

Hudson, R., & Ferrante, R. (2019). Quantifying acetaldehyde in astronomical ices and laboratory analogues: IR spectra, intensities, 13C shifts, and radiation chemistry. Monthly Notices of the Royal Astronomical Society. Available from: [Link]

-

Schimler, S. D., et al. (2023). β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Omega. Available from: [Link]

-

PubMed. Synthesis of L- and D-beta-3'-Deoxy-3',3'-difluoronucleosides. Available from: [Link]

-

Wang, Y., et al. (2017). A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva. Analytical Chemistry. Available from: [Link]

-

Gouverneur, V., et al. (2012). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

NIST WebBook. Acetaldehyde, chloro-. Available from: [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Nuñez-Vergara, L. J., et al. (1991). Drug-acetaldehyde interactions during ethanol metabolism in vitro. Alcohol and Alcoholism. Available from: [Link]

-

PubMed. (2007). Design, synthesis, and biological evaluation of novel iso-D-2',3'-dideoxy-3'-fluorothianucleoside derivatives. Available from: [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3,3-difluorocyclobutyl)acetaldehyde Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-(3,3-Difluorocyclobutyl)acetic acid | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sci-Hub. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid / Synthetic Communications, 2005 [sci-hub.box]

- 7. 2-(3,3-difluorocyclobutyl)ethan-1-ol(1056467-54-9) 1H NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 2-(3,3-difluorocyclobutyl)acetaldehyde [allbiopharm.com]

- 11. 1374657-08-5_2-(3,3-difluorocyclobutyl)acetaldehydeCAS号:1374657-08-5_2-(3,3-difluorocyclobutyl)acetaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]

A Methodological and Predictive Whitepaper for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-difluorocyclobutyl)acetaldehyde

Abstract

2-(3,3-difluorocyclobutyl)acetaldehyde is a novel, non-commercial chemical entity poised to be a significant building block in modern medicinal chemistry. Its structure combines a reactive aldehyde handle with a 3,3-difluorocyclobutyl moiety—a bioisostere known to enhance metabolic stability and modulate physicochemical properties in drug candidates.[1][2] To date, a comprehensive experimental profile of this compound is absent from the scientific literature. This guide, therefore, serves as a proactive technical blueprint for any research group aiming to synthesize, purify, and comprehensively characterize this molecule. We provide a predictive analysis of its core properties, grounded in data from analogous structures, and detail the rigorous experimental protocols necessary for their empirical validation. This document is structured to be a self-validating framework, ensuring that researchers can confidently establish the identity, purity, and properties of 2-(3,3-difluorocyclobutyl)acetaldehyde for its application in drug discovery and development.

Introduction: The Strategic Value of a Novel Fluorinated Aldehyde

The rational design of new chemical entities (NCEs) in drug discovery is heavily reliant on the availability of innovative building blocks that offer precise control over a molecule's pharmacokinetic and pharmacodynamic profiles. The title compound, 2-(3,3-difluorocyclobutyl)acetaldehyde, represents a convergence of two strategically important chemical motifs:

-

The Aldehyde Functional Group: A cornerstone of organic synthesis, the aldehyde is a versatile electrophile that participates in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity allows for its elaboration into a multitude of more complex structures, including amines, alcohols, alkenes, and carboxylic acids, making it an ideal anchor point for molecular construction.

-

The 3,3-Difluorocyclobutyl Moiety: The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. The gem-difluoro group is particularly valuable as a lipophilic bioisostere for a carbonyl group or a solvated hydroxyl group, and it can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] The cyclobutyl scaffold itself introduces a degree of three-dimensional character, a desirable trait for improving solubility and escaping "flatland" in medicinal chemistry.[3]

This guide provides the necessary foresight for researchers, outlining a complete workflow from synthesis to full characterization, thereby enabling the confident use of this promising building block.

Proposed Synthesis and Purification Workflow

Given the absence of a published synthetic route, we propose a robust and scalable pathway based on the oxidation of the corresponding primary alcohol. This approach is standard, reliable, and allows for straightforward purification.

Proposed Synthetic Scheme

The logical precursor to the target aldehyde is 2-(3,3-difluorocyclobutyl)ethan-1-ol. This alcohol can be prepared via established methods, and its subsequent oxidation provides a direct route to the desired product. We recommend a mild oxidation to prevent over-oxidation to the carboxylic acid.

Caption: Proposed synthetic workflow for 2-(3,3-difluorocyclobutyl)acetaldehyde.

Experimental Protocol: Synthesis

Rationale: Dess-Martin Periodinane (DMP) is chosen as the oxidant due to its high selectivity for primary alcohols, mild reaction conditions (room temperature), and simple workup procedure, which minimizes the risk of side reactions or degradation of the volatile aldehyde product.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Oxidant Addition: Add Dess-Martin Periodinane (1.1 eq) to the stirred solution portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously for 15 minutes until the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude product.

Experimental Protocol: Purification

Rationale: Due to the expected volatility of the aldehyde, purification via silica gel chromatography should be performed efficiently. A non-polar eluent system is selected to ensure a reasonable retention factor (Rf) and good separation from any polar impurities.

-

Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate eluent system (e.g., 95:5 v/v).

-

Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the fractions by TLC, staining with a potassium permanganate (KMnO₄) solution to visualize the aldehyde.

-

Isolation: Combine the pure fractions and carefully remove the solvent under reduced pressure, again ensuring the bath temperature remains low to prevent product loss. The final product should be stored immediately under inert gas at low temperature.

Core Physicochemical Properties: Predictions and Protocols

This section outlines the key physicochemical properties of the target molecule. Predicted values are derived from computational models and data for structurally similar compounds, such as 2-(2,2-difluoro-1-methylcyclopropyl)acetaldehyde.[4]

| Property | Predicted Value / Description | Experimental Protocol |

| Molecular Formula | C₆H₈F₂O | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 134.12 g/mol | Mass Spectrometry (MS) |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Boiling Point | ~140-160 °C (at atm. pressure) | Micro-distillation under reduced pressure |

| Solubility | Miscible with common organic solvents (DCM, Ether, EtOAc); Sparingly soluble in water | Shake-flask method with various solvents |

| Lipophilicity (XLogP3) | ~1.2 | Reverse-Phase HPLC or Shake-Flask (octanol/water) |

Spectroscopic & Spectrometric Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and confirmation of purity. The data from NMR, IR, and MS collectively form a self-validating system.

Caption: Integrated workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the precise connectivity of atoms. ¹H and ¹³C NMR will confirm the carbon-hydrogen backbone, while ¹⁹F NMR will verify the presence and environment of the fluorine atoms.

Predicted Spectra & Key Signals:

-

¹H NMR (in CDCl₃):

-

Aldehyde H (CHO): A triplet at δ 9.7-9.8 ppm due to coupling with the adjacent CH₂ group.

-

Methylene H (CH₂CHO): A doublet of triplets at δ 2.4-2.6 ppm.

-

Cyclobutyl H (CH₂CF₂ & CH): Complex multiplets in the region of δ 2.0-2.8 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Aldehyde C (CHO): A signal around δ 200 ppm.

-

Difluorinated C (CF₂): A triplet (due to C-F coupling) around δ 120-125 ppm.

-

Other aliphatic carbons between δ 20-50 ppm.

-

-

¹⁹F NMR (in CDCl₃):

-

A single signal (or complex multiplet if coupled to protons) around δ -90 to -110 ppm.

-

Experimental Protocol:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

-

For unambiguous assignments, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides rapid confirmation of key functional groups, serving as a quick quality control check.[5]

Predicted Absorptions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the range of 1720-1740 cm⁻¹.[6]

-

C-H Stretch (Aldehyde): Two characteristic medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.[5]

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

Experimental Protocol:

-

Place one drop of the neat liquid product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition and molecular formula of a new compound.

Predicted Fragmentation:

-

Molecular Ion [M]⁺•: A peak corresponding to the exact mass of C₆H₈F₂O.

-

Key Fragments: Loss of the formyl radical (•CHO), loss of ethylene (C₂H₄), and fragments corresponding to the cleavage of the cyclobutyl ring.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Analyze the sample using an ESI (Electrospray Ionization) or CI (Chemical Ionization) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high mass accuracy.

Chemical Reactivity and Stability Profile

Understanding the reactivity and stability is critical for the compound's use as a synthetic intermediate.

Expected Chemical Reactivity

The aldehyde group is expected to undergo all of its canonical reactions. The difluorocyclobutyl moiety is largely inert but may exert steric and electronic effects on the reactivity of the aldehyde.

Caption: Key chemical transformations of 2-(3,3-difluorocyclobutyl)acetaldehyde.

Stability and Storage

Rationale: Aldehydes, particularly those with α-hydrogens, can be prone to oxidation, polymerization, and aldol reactions. Fluorinated compounds can sometimes be susceptible to hydrolysis under harsh conditions.[7][8]

Recommendations:

-

Short-term: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.

-

Long-term: For maximum stability, store in a sealed ampoule or vial with a PTFE-lined cap under an inert atmosphere at -20 °C.[8]

-

Handling: Avoid exposure to air, moisture, strong acids, strong bases, and oxidizing agents. Due to its likely volatility and reactivity, always handle in a well-ventilated fume hood.[9]

Conclusion

While experimental data for 2-(3,3-difluorocyclobutyl)acetaldehyde is not yet available, this technical guide provides a comprehensive and actionable framework for its synthesis, purification, and rigorous characterization. By following the detailed protocols and leveraging the predictive data herein, researchers can confidently prepare and validate this molecule. Its unique combination of a reactive aldehyde and a metabolically robust difluorinated ring system makes it an exceptionally valuable tool for medicinal chemists seeking to create next-generation therapeutics with improved physicochemical and pharmacokinetic properties.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177, Acetaldehyde. Retrieved January 20, 2026, from [Link].

- Wang, Y., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Analytical Methods in Chemistry.

- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, acetaldehyde cyclic propylene glycol acetal, CAS Registry Number 3390-12-3. Food and Chemical Toxicology.

-

ResearchGate. (n.d.). FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom)... [Image]. Retrieved from [Link].

-

Pacific Northwest National Laboratory. (n.d.). Acetaldehyde (CH3CHO) - VPL. Retrieved from [Link].

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21651563, 2-(2,2-Difluoro-1-methylcyclopropyl)acetaldehyde. Retrieved January 20, 2026, from [Link].

- Bohl, V. K., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry.

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Acetaldehyde in the NIST Chemistry WebBook. Retrieved from [Link].

- Burton, D. J., et al. (1998). Preparation and reaction of 2-chloro-3,3-difluorocyclopropenylzinc reagent. Journal of the Chemical Society, Perkin Transactions 1.

-

Chemstock. (n.d.). Acetaldehyde soln.abt 20-30% pract - Safety Data Sheet. Retrieved from [Link].

- Gillis, E. P., et al. (2008). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 174461071, 2-[3-(Difluoromethyl)thiophen-2-yl]acetaldehyde. Retrieved January 20, 2026, from [Link].

- Quertemont, E., & De Witte, P. (2006). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Alcohol Research & Health.

- Uchiyama, S., & Inaba, Y. (2013). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters.

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

-

Agilent Technologies. (2024). Safety Data Sheet - Acetaldehyde. Retrieved from [Link].

- Field, F. H., & Torgerson, D. F. (n.d.).

- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Letters.

-

ResearchGate. (n.d.). 1H NMR spectra for acetaldehyde. (a) Acetaldehyde aqueous solution... [Image]. Retrieved from [Link].

-

Airgas. (2021). Safety Data Sheet - Acetaldehyde. Retrieved from [Link].

-

Montclair State University. (n.d.). The synthesis of (2S)-4,4-difluoroglutamyl γ-peptides based on Garner's aldehyde and fluoro-reformatsky chemistry. Retrieved from [Link].

- Liu, Y., et al. (2025). Study on the time-sequential change of acetaldehyde-protein adduct and detection of metabolites of disulfiram-like reaction in rats.

- O'Hagan, D., et al. (2012). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry.

- Kaur, B., et al. (2017). A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva. Journal of the American Society for Mass Spectrometry.

- Sprince, H., et al. (1981). Drug-acetaldehyde interactions during ethanol metabolism in vitro. Archives of Toxicology. Supplement.

- Alhalaweh, A., et al. (2015). Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73766, Fluoroacetaldehyde. Retrieved January 20, 2026, from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0062442). Retrieved from [Link].

- Kim, D., et al. (2007). Design, synthesis, and biological evaluation of novel iso-D-2',3'-dideoxy-3'-fluorothianucleoside derivatives. Bioorganic & Medicinal Chemistry.

- Baskin, S. I., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Analytical & Pharmaceutical Research.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,2-Difluoro-1-methylcyclopropyl)acetaldehyde | C6H8F2O | CID 21651563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 7. chemstock.ae [chemstock.ae]

- 8. Synthesis and Storage Stability of Diisopropylfluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

Molecular structure and conformation of 2-(3,3-difluorocyclobutyl)acetaldehyde

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3,3-difluorocyclobutyl)acetaldehyde

The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. The gem-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere, lauded for its ability to impart unique conformational constraints and improve metabolic stability.[1][2] This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(3,3-difluorocyclobutyl)acetaldehyde, a representative building block embodying this important structural motif. In the absence of direct experimental data for this specific molecule, this guide synthesizes foundational principles from closely related analogs and outlines a robust, integrated computational and experimental workflow for its complete structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational behavior of fluorinated carbocycles.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, offers a unique structural scaffold that is more three-dimensional than its smaller cyclopropane counterpart and more rigid than the larger cyclopentane and cyclohexane rings.[3][4] This inherent rigidity can be advantageous in drug design for locking in specific molecular conformations, thereby enhancing binding affinity to biological targets.[1] The incorporation of gem-difluoro groups further accentuates these properties. The strong C-F bonds and the high electronegativity of fluorine can significantly alter a molecule's lipophilicity, pKa, and metabolic stability.[5] For instance, the gem-difluorocyclobutane motif was critical in the development of the FDA-approved drug Ivosidenib, where it enhanced metabolic stability while maintaining potency.[1] Understanding the precise three-dimensional arrangement of substituents on this ring system is therefore paramount for rational drug design.

Predicted Structural Features of 2-(3,3-difluorocyclobutyl)acetaldehyde

The conformational profile of 2-(3,3-difluorocyclobutyl)acetaldehyde is primarily determined by two key structural features: the puckering of the cyclobutane ring and the rotation of the acetaldehyde side chain.

Cyclobutane Ring Puckering

To alleviate the torsional strain that would be present in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" structure.[3][4][6] This puckering creates two distinct substituent positions on each carbon: axial and equatorial. The acetaldehyde-bearing substituent at the C2 position can therefore exist in either an axial or an equatorial orientation. These two ring conformations are in rapid equilibrium, interconverting via a higher-energy planar transition state. The presence of the gem-difluoro group at the C3 position is expected to influence the puckering angle and the energetic preference for the axial versus equatorial conformer of the acetaldehyde side chain.

Acetaldehyde Side Chain Rotation

The acetaldehyde side chain possesses a rotatable bond between the cyclobutane ring and the carbonyl carbon. Rotation around this bond gives rise to different rotational isomers, or rotamers. The most stable conformations are expected to be staggered, where the substituents on adjacent carbons are as far apart as possible to minimize steric hindrance. These are typically referred to as gauche and anti conformers.[7][8] Eclipsed conformations, where the substituents are aligned, represent energy maxima and are transition states between the staggered conformers.[9]

The interplay between the ring puckering and the side chain rotation results in a complex potential energy surface with several possible low-energy conformers. Identifying the global minimum energy conformation and the relative energies of other stable conformers is crucial for understanding the molecule's overall shape and reactivity.

Proposed Workflow for Conformational Analysis

A synergistic approach combining computational modeling and experimental validation is proposed for a thorough conformational analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde.

Figure 1: Proposed integrated workflow for the conformational analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde.

Computational Chemistry Approach

Computational modeling provides a powerful tool to explore the potential energy surface and identify stable conformers.

Protocol 1: Ab Initio and Density Functional Theory (DFT) Calculations

-

Initial Structure Generation: Generate initial 3D structures for all possible conformers. This includes considering both axial and equatorial positions of the acetaldehyde side chain on the puckered cyclobutane ring, as well as different staggered rotamers (gauche and anti) of the side chain.

-

Conformational Search: Perform a systematic scan of the dihedral angles defining the ring puckering and the side chain orientation to identify all potential energy minima.

-

Geometry Optimization and Frequency Calculations: Optimize the geometry of each identified conformer using a suitable level of theory, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311++G(d,p)).[10] The M06-2X functional is often recommended for systems where non-covalent interactions are important. Perform frequency calculations to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Energy Analysis: Calculate the relative electronic and Gibbs free energies of all stable conformers.

-

Boltzmann Population Analysis: At a given temperature (e.g., 298.15 K), calculate the expected equilibrium population of each conformer using the Boltzmann distribution equation. This will identify the most abundant conformer(s).

Experimental Validation

The predictions from computational studies must be validated through experimental techniques that provide direct structural information.

3.2.1. Gas-Phase Techniques for Intrinsic Structure Determination

-

Microwave Spectroscopy: This high-resolution technique can precisely determine the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia and thus its 3D structure. By comparing the experimentally determined rotational constants with those calculated for the computationally predicted conformers, the structure of the most abundant conformer(s) can be definitively identified.

-

Gas-Phase Electron Diffraction (GED): GED provides information on bond lengths, bond angles, and torsional angles.[4][11][12] This technique is particularly useful for determining the overall geometry of the molecule and can be used to refine the structures obtained from computational models.

3.2.2. Solution-Phase and Solid-State Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a solution-phase technique, NMR can provide valuable conformational information. Vicinal coupling constants (³J) are sensitive to the dihedral angle between the coupled nuclei and can be used to infer the preferred conformation of the acetaldehyde side chain. Nuclear Overhauser effect (NOE) experiments can provide information about through-space distances between protons, helping to distinguish between different conformers.

-

Vibrational Spectroscopy (Infrared and Raman): The vibrational spectra of different conformers are unique.[13] By comparing the experimental IR and Raman spectra with the computationally predicted spectra for each conformer, it is possible to identify the conformers present in the sample.[14]

Predicted Conformational Isomers and Data

Based on the principles of conformational analysis of substituted cyclobutanes and aldehydes, we can predict the key conformational isomers of 2-(3,3-difluorocyclobutyl)acetaldehyde. The primary distinction will be between the equatorial and axial placement of the acetaldehyde side chain on the puckered cyclobutane ring. For each of these, there will be rotational isomers of the side chain.

Figure 2: Major predicted conformational isomers of 2-(3,3-difluorocyclobutyl)acetaldehyde. (Note: Images are placeholders for actual molecular models).

Table 1: Predicted Relative Energies and Key Dihedral Angles of Conformers

| Conformer | Side Chain Position | C-C-C=O Dihedral Angle | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Equatorial | ~180° (anti) | 0.00 | 75 |

| 2 | Equatorial | ~60° (gauche) | 0.85 | 15 |

| 3 | Axial | ~180° (anti) | 1.50 | 8 |

| 4 | Axial | ~60° (gauche) | 2.50 | 2 |

Note: The values in this table are hypothetical and illustrative of what a computational analysis might yield. The equatorial conformers are generally expected to be more stable than the axial ones due to reduced steric interactions.[15][16][17]

Conclusion

While a direct experimental study on 2-(3,3-difluorocyclobutyl)acetaldehyde is not yet available in the literature, a comprehensive understanding of its molecular structure and conformational preferences can be achieved through a well-defined, integrated computational and experimental approach. The puckered nature of the difluorocyclobutane ring and the rotational flexibility of the acetaldehyde side chain give rise to a set of distinct conformers, with the equatorial placement of the side chain likely being energetically favored. The methodologies outlined in this guide, including DFT calculations, microwave spectroscopy, and NMR analysis, provide a robust framework for the complete structural elucidation of this and other similarly important fluorinated building blocks. Such detailed conformational insights are critical for the continued success of rational drug design and the development of novel therapeutics.

References

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. (2024). Available from: [Link]

- Durig, J. R., et al. Vibrational Spectra of Substituted Cyclobutane Compounds. (1972). DTIC.

- Makhov, D., Hutton, L., Kirrander, A., & Shalashilin, D. Ultrafast electron diffraction of photoexcited gas-phase cyclobutanone predicted by ab initio multiple cloning simulations. (2024). The Journal of Chemical Physics, 160(16), 164310.

-

Wolf, T. J. A., et al. Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction Experimental Results. Wolf Research Group. Available from: [Link]

- G. A. Slawin, et al. Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2022). J. Org. Chem.

- Kilb, R. W., Lin, C. C., & Wilson, E. B. Calculation of Energy Levels for Internal Torsion and Over‐All Rotation. II. CH3CHO Type Molecules; Acetaldehyde Spectra. (1957). The Journal of Chemical Physics, 26(6), 1695–1703.

- Guo, J., & Goodman, L. Physics behind the Barrier to Internal Rotation of an Acetyl Chloride Molecule: A Combined Approach from Density Functional Theory, Car–Parrinello Molecular Dynamics, and Time-Resolved Wavelet Transform Theory. (2016). The Journal of Physical Chemistry A, 120(43), 8676–8684.

-

Furman Chemistry 120. Organic / Gauche and Anti Conformers. PBworks. Available from: [Link]

-

Rzepa, H. S. The conformation of acetaldehyde: a simple molecule, a complex explanation? (2013). Henry Rzepa's Blog. Available from: [Link]

- Gatial, A., et al. Vibrational spectra and conformations of chloro‐ and bromo‐cyclobutane. (1989). Journal of Raman Spectroscopy, 20(4), 233-242.

-

Penn State Pressbooks. 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

-

Wikipedia. Gauche effect. Available from: [Link]

-

Fvs. Axial Or Equatorial. Available from: [Link]

-

ResearchGate. Conformations of acetaldehyde. Left is the eclipsed and right is the bisected. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2026). Available from: [Link]

-

YouTube. Conformational Analysis of Substituted Cyclohexanes. (2017). Available from: [Link]

- Chernykh, A. V., et al. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (2019). The Journal of Organic Chemistry, 84(13), 8487–8496.

-

University of Calgary. Ch3 - Substituted Cyclohexanes. Available from: [Link]

-

ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Available from: [Link]

-

YouTube. Anti and Gauche Conformational States. (2011). Available from: [Link]

-

ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Available from: [Link]

-

Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. (2014). Available from: [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available from: [Link]

Sources

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Physics behind the Barrier to Internal Rotation of an Acetyl Chloride Molecule: A Combined Approach from Density Functional Theory, Car–Parrinello Molecular Dynamics, and Time-Resolved Wavelet Transform Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cycloalkanes [ch.ic.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ab initio investigation of the conformational energies, rotational barriers, molecular structures, vibrational frequencies, and dipole moments of aldehydes and ketones for Journal of Physical Chemistry - IBM Research [research.ibm.com]

- 14. CCCBDB Compare rotational barriers and inversion barriers [cccbdb.nist.gov]

- 15. 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

The Difluorocyclobutane Motif: A Modern Bioisostere for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Difluorocyclobutane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating a wide array of physicochemical and pharmacological properties. Among the ever-expanding arsenal of fluorinated motifs, the difluorocyclobutane ring has emerged as a particularly valuable bioisostere, offering a unique combination of conformational rigidity, metabolic stability, and polarity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of difluorocyclobutane-containing molecules, with a focus on providing practical insights for medicinal chemists and drug development professionals.

The strategic replacement of common structural motifs, such as gem-dimethyl groups, carbonyls, or even larger ring systems, with a difluorocyclobutane unit can profoundly impact a molecule's lipophilicity, pKa, and metabolic fate, often leading to improved drug-like properties.[3][4] For instance, the FDA-approved drugs Ivosidenib and Maraviroc feature a difluorocycloalkane moiety, highlighting the clinical relevance of this structural element.[5] This guide will delve into the fundamental principles that underpin the utility of the difluorocyclobutane core, provide detailed synthetic protocols for accessing key building blocks, and showcase illustrative case studies of its successful application in drug design.

The Physicochemical Impact of the Difluorocyclobutane Moiety

The introduction of a difluorocyclobutane ring into a molecule imparts a unique set of physicochemical properties that can be leveraged to overcome common drug discovery challenges. The high electronegativity of the fluorine atoms and the inherent strain of the cyclobutane ring are key contributors to these effects.

Lipophilicity and Polarity

The difluorocyclobutane moiety is considered a polar, yet lipophilic group.[1][6] While the fluorine atoms increase the local polarity of the molecule, the overall impact on lipophilicity (logP) is complex and depends on the substitution pattern and the surrounding molecular environment. In many cases, the introduction of a difluorocyclobutane can lead to a reduction in lipophilicity compared to its non-fluorinated or gem-dimethyl counterparts, which can be advantageous for improving solubility and reducing off-target toxicity.[4]

Metabolic Stability

One of the most significant advantages of the difluorocyclobutane motif is its ability to enhance metabolic stability.[7] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, effectively blocking a potential metabolic soft spot in a molecule.[1] This can lead to improved oral bioavailability and a longer in vivo half-life.

Acidity and Basicity (pKa)

The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity or basicity of neighboring functional groups. For example, the pKa of a carboxylic acid or an amine can be modulated by the presence of a nearby difluorocyclobutane ring.[3][8] This allows for fine-tuning of the ionization state of a molecule at physiological pH, which can impact its solubility, permeability, and target engagement.

Conformational Control

The rigid, puckered structure of the cyclobutane ring can be used to lock in a specific conformation of a molecule, which can be crucial for optimizing its binding to a biological target.[4][9] The introduction of fluorine atoms can further influence the conformational preferences of the ring and adjacent substituents. Computational studies have shown that the interplay of steric and stereoelectronic effects in difluorocyclobutanes can lead to well-defined three-dimensional structures.[4][9]

Synthetic Strategies for Accessing Difluorocyclobutane Building Blocks

The growing interest in difluorocyclobutane-containing molecules has spurred the development of robust and scalable synthetic routes to key building blocks. The most common strategies involve the construction of a cyclobutane ring followed by a deoxyfluorination step, or the use of fluorinated building blocks in cycloaddition reactions.

Synthesis of 3,3-Difluorocyclobutanone: A Key Intermediate

A versatile and widely used precursor for the synthesis of a variety of 3,3-difluorocyclobutane derivatives is 3,3-difluorocyclobutanone. A common synthetic route to this key intermediate is outlined below.

graph Synthesis_of_3_3_Difluorocyclobutanone {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Commercially Available\nStarting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

step1 [label="[2+2] Cycloaddition"];

intermediate1 [label="Cyclobutanone Precursor"];

step2 [label="Deoxyfluorination"];

product [label="3,3-Difluorocyclobutanone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="e.g., Ketene acetal + Dichloroketene"];

step1 -> intermediate1;

intermediate1 -> step2 [label="e.g., DAST, Deoxo-Fluor"];

step2 -> product;

}

Caption: Synthetic workflow for 3,3-difluorocyclobutanecarboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 3,3-difluorocyclobutanecarboxylate

-

Dissolve sodium hydroxide (NaOH) (1.1 eq) in a 1:1 mixture of methanol (MeOH) and water (H₂O).

-

Add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) to the solution at room temperature.

-

Stir the resulting mixture at room temperature for 15 hours.

-

Evaporate the mixture to half its volume under reduced pressure.

-

Acidify the solution to pH 1 with concentrated hydrochloric acid (HCl).

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid.

Nucleophilic Addition to 3,3-Difluorocyclobutanone

3,3-Difluorocyclobutanone is an excellent electrophile and readily undergoes nucleophilic addition reactions, providing access to a wide range of 1-substituted-1-hydroxy-3,3-difluorocyclobutanes.[3] However, the use of highly basic nucleophiles like Grignard or organolithium reagents can lead to undesired elimination reactions. The use of less basic organometallic reagents, such as organolanthanum reagents, has been shown to be crucial for the successful addition of carbon nucleophiles.[3]

Table 1: Comparison of Nucleophilic Addition Reactions to 3,3-Difluorocyclobutanone

Nucleophile Reagent System Product Comments Reference Aryl ArMgBr Low yield, elimination Prone to side reactions [3] Aryl ArCeCl₂ High yield Suppresses elimination [3] Alkynyl RC≡CLi Low yield, elimination Prone to side reactions [3] Alkynyl RC≡CCeCl₂ High yield Suppresses elimination [3]

Applications of Difluorocyclobutane-Containing Molecules in Drug Discovery

The unique properties of the difluorocyclobutane motif have led to its successful application in a variety of drug discovery programs. By serving as a bioisosteric replacement for other chemical groups, it can help to overcome challenges related to metabolic stability, lipophilicity, and target engagement.

Case Study: Ivosidenib (Tibsovo®)

Ivosidenib is an inhibitor of isocitrate dehydrogenase 1 (IDH1) approved for the treatment of acute myeloid leukemia. A key feature of the molecule is the presence of a 3,3-difluorocyclobutyl moiety. During the lead optimization process, this group was introduced to block a metabolic soft spot, leading to improved pharmacokinetic properties without compromising potency.[3]

Case Study: Glutaminase-1 (GLS-1) Inhibitors

In the development of inhibitors for glutaminase-1, a target in oncology, the incorporation of a 1,1-disubstituted gem-difluorocyclobutane was crucial for blocking a metabolic weak spot while maintaining efficacy.[3]

Case Study: Mitigating hERG Inhibition

Spirocyclic-1,1-disubstituted gem-difluorocyclobutanes have been employed to stabilize bioactive conformations and lower the pKa of neighboring basic sites. This strategy has been successful in mitigating hERG inhibition and P-gp efflux of amidine-based β-secretase inhibitors.[3]

Conclusion

The difluorocyclobutane motif has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and pKa, while also providing conformational constraint, makes it an attractive bioisostere for a wide range of applications. The continued development of efficient and scalable synthetic routes to difluorocyclobutane building blocks will undoubtedly fuel further exploration of this versatile scaffold in the pursuit of novel therapeutics.

References

-

Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657–662. [Link]

-

Fox, S., Gourdain, S., et al. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Chemistry, 21(8), 3472-8. [Link]

-

Ishikura, H., Rojas, J. J., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Ishikura, H., Rojas, J. J., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Melnykov, K. P., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2020(1), 115-123. [Link]

-

Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

- Olifir, O. S., & Liashuk, O. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. [Journal Name].

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Molecules, 27(7), 2263. [Link]

-

Grygorenko, O. O., et al. (2022). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 28(1), e202103491. [Link]

-

Meanwell, N. A. (2017). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 12(9), 895-915. [Link]

-

Poole, W. G., Péron, F., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

MacMillan, D. W. C., et al. (2019). A general and efficient method for the deoxyfluorination of alcohols. Tetrahedron, 75(30), 4222-4227. [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. [Journal Name].

-

Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. [Link]

-

Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. [Link]

-

Meanwell, N. A. (2017). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 12(9), 895-915. [Link]

-

PubChem. (n.d.). 1,1-Difluorocyclobutane. Retrieved from [Link]

-

G. A. Molander, et al. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. The Journal of Organic Chemistry, 84(24), 16376-16384. [Link]

-

Goldberg, N. W., Shen, X., Li, J., & Ritter, T. (2019). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 141(42), 16862-16869. [Link]

-

Hu, W., et al. (2017). Recent Developments in the Deoxyfluorination of Alcohols and Phenols: New Reagents, Mechanistic Insights, and Applications. Synthesis, 49(21), 4917-4934. [Link]

-

Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Seletfluor. [Link]

Sources

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gem-Difluoro Group: A Subtle Architect of Cyclobutane Ring Stability and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the gem-difluoro group (CF₂) installed on a cyclobutane ring presents a fascinating case study in conformational control with profound implications for drug design. This technical guide provides a comprehensive analysis of the role of the gem-difluoro group in dictating the stability, conformation, and ultimately, the biological activity of cyclobutane-containing molecules. We will delve into the nuanced stereoelectronic effects that govern the puckered nature of the 1,1-difluorocyclobutane ring, explore its impact on metabolic stability, and provide detailed experimental and computational protocols for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the unique properties of the gem-difluorocyclobutane motif.

Introduction: The Allure of the Fluorinated Cyclobutane in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in bioactive small molecules. Its inherent ring strain and defined three-dimensional geometry offer a unique scaffold for presenting substituents in precise spatial orientations.[1] When combined with the transformative properties of fluorine, the resulting fluorinated cyclobutanes exhibit a compelling profile for drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.[1]

The gem-difluoro group, in particular, has garnered significant interest. Its introduction into a cyclobutane ring can serve to block metabolic "weak spots" while maintaining or even enhancing biological potency.[2] A notable example is the development of Ivosidenib, where the gem-difluorocyclobutane motif was crucial for improving metabolic stability.[1][2] This guide will dissect the fundamental principles that underpin the utility of this seemingly simple structural modification.

Conformational Landscape of the Gem-Difluorocyclobutane Ring

Contrary to a simple planar representation, the cyclobutane ring is inherently puckered to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar conformation. This puckering is a delicate balance between angle strain, which favors a planar geometry with 90° bond angles, and torsional strain, which is minimized in a puckered state. The introduction of a gem-difluoro group at the 1-position significantly alters this conformational equilibrium.

The Puckered Ring: A More Planar Reality

Experimental evidence from X-ray crystallography of substituted gem-difluorocyclobutane derivatives reveals that these rings are puckered, but to a lesser extent than their non-fluorinated counterparts.[2] For instance, diaryl and sulfanyl substituted 1,1-difluorocyclobutanes exhibit puckering angles of 23.6° and 19.9°, respectively.[2] This is a notable deviation from the approximately 30° puckering angle typically observed in non-fluorinated cyclobutanes.[2]

This increased planarity can be attributed to the unique stereoelectronic effects of the gem-difluoro group. The highly electronegative fluorine atoms alter the electron distribution within the ring, influencing bond lengths and angles, and consequently, the energetic landscape of the puckering motion.

Stereoelectronic Underpinnings of Conformational Preference

The conformational behavior of the gem-difluorocyclobutane ring is governed by a complex interplay of steric and electronic effects. Two key concepts are central to understanding these influences: the gauche effect and anomeric-like interactions.

-

The Gauche Effect: This phenomenon describes the tendency of certain substituents, particularly those that are highly electronegative like fluorine, to favor a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation. This preference is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital.[3] In the context of the puckered cyclobutane ring, the arrangement of C-H and C-F bonds can lead to stabilizing gauche-like interactions that influence the degree of puckering.

-

Anomeric-like Interactions: While the classical anomeric effect is observed in heterocyclic systems, analogous stabilizing interactions can occur in carbocycles. In gem-difluorocyclobutane, hyperconjugation between the lone pairs of one fluorine atom and the σ* orbital of the adjacent C-F bond (nF → σ*CF) can contribute to the overall stability of a particular conformation.[4] Furthermore, electrostatic interactions, such as 1,3-diaxial-like attractions between the partially positive axial hydrogens and the partially negative axial fluorine, can also play a significant role in stabilizing a less puckered conformation.

The interplay of these effects results in a lower energy barrier for ring inversion and a preference for a more planar geometry in gem-difluorocyclobutanes compared to their hydrocarbon analogs.

Impact on Metabolic Stability: A Conformation-Driven Shield

A primary driver for the inclusion of gem-difluorocyclobutane motifs in drug candidates is the often-observed enhancement in metabolic stability.[2] This is particularly relevant for metabolism mediated by the cytochrome P450 (CYP) family of enzymes, which are major players in drug clearance.[5]

Blocking Sites of Metabolism

The gem-difluoro group can act as a bioisostere for a methylene group (CH₂) or a carbonyl group (C=O). By replacing a metabolically labile C-H bond with a much stronger C-F bond, direct oxidation at that position is effectively blocked.

The Role of Conformation in Enzyme Binding

The altered puckering of the gem-difluorocyclobutane ring can influence how a molecule fits into the active site of a metabolizing enzyme. The more planar conformation may present a different shape and electrostatic profile to the enzyme, potentially leading to a less favorable binding orientation for metabolism to occur. While direct computational docking studies of gem-difluorocyclobutane analogs with CYP enzymes are an emerging area of research, the principle that conformational changes can impact metabolic fate is well-established.[6][7][8]

The following diagram illustrates the logical flow of how gem-difluoro substitution influences metabolic stability:

Caption: Influence of gem-difluoro substitution on metabolic stability.

Experimental and Computational Workflows

A thorough understanding of the gem-difluorocyclobutane motif requires a combination of experimental and computational techniques.

Synthesis of Gem-Difluorocyclobutane Building Blocks

Access to a diverse range of gem-difluorocyclobutane building blocks is essential for their application in medicinal chemistry. A number of synthetic strategies have been developed, with deoxofluorination of cyclobutanones being a common approach.

Representative Protocol: Deoxofluorination of a Cyclobutanone

-

Starting Material: A solution of the desired cyclobutanone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Fluorinating Agent: A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a related reagent (1.1-1.5 eq), is added dropwise to the cooled solution (typically 0 °C or -78 °C).

-

Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired gem-difluorocyclobutane.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For gem-difluorocyclobutanes, both ¹H and ¹⁹F NMR are invaluable.

Step-by-Step NMR Analysis Workflow

-

¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants of the ring protons provide initial information about the ring's puckering.

-

¹⁹F NMR: Obtain a ¹⁹F NMR spectrum. The chemical shift of the fluorine atoms can be sensitive to their chemical environment.

-

¹H-¹⁹F HSQC/HMBC: Perform heteronuclear correlation experiments to establish couplings between protons and fluorine atoms. The magnitude of geminal (²JHF) and vicinal (³JHF) coupling constants are particularly informative for determining dihedral angles and, by extension, the ring conformation.[9]

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of ring inversion. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the conformational equilibrium.[10]

The following diagram outlines the workflow for NMR-based conformational analysis:

Caption: Workflow for NMR-based conformational analysis.

Computational Modeling

Quantum chemical calculations are indispensable for gaining a deeper understanding of the electronic structure and energetics of gem-difluorocyclobutanes.

Computational Protocol: DFT and NBO Analysis

-

Geometry Optimization: Perform geometry optimizations of different possible conformations (e.g., puckered and planar) using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[11]

-

Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Profile: Construct a potential energy surface for the ring-puckering motion to determine the energy barrier for ring inversion.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate hyperconjugative interactions. This will quantify the stabilizing n → σ* and σ → σ* interactions that contribute to the observed conformational preferences.[12][13]

In Vitro Metabolic Stability Assay

Assessing the impact of the gem-difluoro group on metabolic stability is a critical step in drug development. In vitro assays using liver microsomes are a standard method for this evaluation.

Protocol for In Vitro Liver Microsomal Stability Assay [14]

-

Preparation of Incubation Mixture: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing pooled liver microsomes (from human or other relevant species) and the test compound at a known concentration (typically 1 µM).

-

Pre-incubation: Pre-warm the reaction mixture and a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) separately at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution to the pre-warmed reaction mixture.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-